Product packaging for 2-Vinyl-1,2,3,4-tetrahydroquinoxaline(Cat. No.:)

2-Vinyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11919243
M. Wt: 160.22 g/mol
InChI Key: HUYWGGCNJQLCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Vinyl-1,2,3,4-tetrahydroquinoxaline ( 220167-11-3) is a synthetic organic compound featuring a tetrahydroquinoxaline core fused with a vinyl substituent. This structure combines an electron-rich nitrogen-containing heterocycle with a reactive alkene functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The molecular formula of this compound is C 10 H 12 N 2 , and it has a molecular weight of 160.22 g/mol . The vinyl group attached to the tetrahydroquinoxaline scaffold provides a versatile handle for further chemical modification, particularly through polymerization or cycloaddition reactions, to construct more complex molecular architectures. While specific biological data for this compound is limited, its core structure is of significant research interest. The tetrahydroquinoxaline moiety is a privileged scaffold in drug discovery, known for its presence in compounds with a broad spectrum of biological activities . Similarly, the 1,2,3,4-tetrahydroquinoline structure, a related heterocyclic system, is a key component in numerous natural products and pharmacologically active synthetic compounds . Researchers can utilize this compound as a building block for the development of novel molecules with potential applications in various fields, including materials science and as ligands in catalysis. Its reactivity also makes it a candidate for studying mechanochemical transformations, such as the Povarov reaction, which is used to synthesize highly functionalized tetrahydroquinolines . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B11919243 2-Vinyl-1,2,3,4-tetrahydroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-ethenyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h2-6,8,11-12H,1,7H2

InChI Key

HUYWGGCNJQLCJR-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNC2=CC=CC=C2N1

Origin of Product

United States

Unveiling 2 Vinyl 1,2,3,4 Tetrahydroquinoxaline in Modern Chemical Inquiry

The study of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline is driven by the established importance of its core structure and the versatile reactivity of its vinyl appendage. Although detailed experimental data on this specific compound remains limited in publicly accessible literature, its constituent parts provide a strong basis for its scientific intrigue.

The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is a privileged structure in medicinal chemistry and materials science. benthamdirect.com This nitrogen-containing heterocycle is a key component in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties. i-scholar.in Derivatives of tetrahydroquinoxaline have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. sapub.orgresearchgate.net

The structural rigidity and the presence of two nitrogen atoms in the tetrahydroquinoxaline core allow for diverse intermolecular interactions, making it an excellent scaffold for drug design. nih.gov The synthesis of the tetrahydroquinoxaline ring system has been extensively studied, with numerous methodologies developed to access a variety of substituted analogs. researchgate.netorganic-chemistry.org These synthetic advancements have paved the way for the exploration of novel derivatives, including those with vinylic substitutions.

The introduction of a vinyl group (–CH=CH₂) onto the tetrahydroquinoxaline scaffold at the 2-position is a strategic modification that can significantly influence the molecule's electronic properties, reactivity, and potential applications. wikipedia.orgyoutube.com The vinyl group is an unsaturated moiety that can participate in a wide range of chemical transformations. youtube.com

Electronic and Steric Influences:

Electronic Effects: The sp² hybridized carbons of the vinyl group can alter the electron density of the heterocyclic ring system through resonance and inductive effects. quora.com This can modulate the basicity of the nitrogen atoms and influence the reactivity of the entire molecule.

Steric Considerations: The presence of the vinyl group introduces a specific spatial arrangement that can affect how the molecule interacts with biological targets or participates in chemical reactions.

Enhanced Reactivity and Synthetic Utility:

The vinyl group serves as a versatile synthetic handle, opening up avenues for a variety of chemical modifications. nih.gov It can undergo addition reactions, participate in cycloadditions, and act as a monomer in polymerization processes. wikipedia.orgdoi.org This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules.

Given the limited direct research on this compound, the principal research trajectories are largely projected based on the known chemistry of its constituent parts.

Potential as a Monomer for Novel Polymers:

Vinyl-substituted heterocycles are known to be valuable monomers for the synthesis of functional polymers. doi.orgrsc.org The polymerization of this compound could lead to novel polymeric materials with interesting electronic, optical, or biomedical properties. The tetrahydroquinoxaline units within the polymer backbone could impart specific functionalities, such as metal-binding capabilities or biological activity.

A Building Block for Complex Molecular Architectures:

The reactivity of the vinyl group makes this compound an attractive starting material for the synthesis of more elaborate molecules. tandfonline.com It can be envisioned as a precursor for:

Further Functionalization: The double bond can be subjected to various transformations, such as oxidation, reduction, or addition reactions, to introduce new functional groups.

Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems.

Cross-Coupling Reactions: The vinylic C-H bonds could potentially be activated for cross-coupling reactions, allowing for the attachment of various substituents.

Exploration of Biological Activity:

Many vinyl-containing compounds exhibit significant pharmacological activity. drugbank.comnih.gov The combination of the biologically active tetrahydroquinoxaline core with a vinyl group presents an intriguing prospect for the discovery of new therapeutic agents. Future research could focus on evaluating the cytotoxic, antimicrobial, or other biological activities of this compound and its derivatives.

Interactive Data Table: General Properties of the Tetrahydroquinoxaline Core

PropertyDescriptionSignificance
Molecular Formula C₈H₁₀N₂Provides the elemental composition of the core structure.
Molar Mass 134.18 g/mol Important for stoichiometric calculations in chemical reactions.
Nature Bicyclic aromatic amineThe aromatic and amine functionalities are key to its chemical reactivity and biological interactions.
Key Reactions N-alkylation, N-acylation, electrophilic aromatic substitutionThese reactions allow for the straightforward modification and diversification of the core structure.
Biological Relevance Scaffold for various therapeutic agentsHighlights its importance in medicinal chemistry and drug discovery.

Synthetic Methodologies for 2 Vinyl 1,2,3,4 Tetrahydroquinoxaline and Its Vinylated Congeners

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Nucleus

The construction of the 1,2,3,4-tetrahydroquinoline scaffold is primarily achieved through two major strategies: the reduction of the corresponding aromatic quinoline (B57606) precursors and the cyclization of acyclic starting materials. These methods offer pathways to a wide array of substituted tetrahydroquinolines, providing a platform for further diversification, including the introduction of vinyl groups.

Catalytic Hydrogenation Approaches to Tetrahydroquinolines

Catalytic hydrogenation of quinolines and their structural analogs, quinoxalines, is a direct and atom-efficient method for synthesizing their saturated tetrahydro- derivatives. nih.gov This approach involves the reduction of the heteroaromatic ring system using molecular hydrogen or a transfer hydrogenation reagent in the presence of a metal catalyst. A variety of both precious and base-metal catalysts have been developed for this transformation, offering different levels of activity and selectivity. thieme-connect.comthieme-connect.com

Recent advancements have led to highly efficient catalytic systems for this purpose. For instance, iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives, achieving high yields and excellent enantioselectivities by simply adjusting the reaction solvent. rsc.orgrsc.org Similarly, cobalt-based catalysts, prepared in situ from simple precursors like cobalt(II) acetate (B1210297) and zinc powder, provide a convenient method for the pressure hydrogenation of quinolines in aqueous solutions. thieme-connect.comthieme-connect.com Manganese pincer complexes have also been employed in "borrowing hydrogen" methodologies, enabling the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols in a one-pot cascade reaction. nih.govacs.org

Asymmetric transfer hydrogenation of quinoxalines using a chiral phosphoric acid catalyst with a regenerable hydrogen donor like dihydrophenanthridine represents a metal-free alternative for producing optically active tetrahydroquinoxalines. acs.orgacs.org The choice of catalyst and reaction conditions can be tailored to achieve specific stereochemical outcomes, including the stereodivergent synthesis of both cis- and trans-enantioenriched disubstituted tetrahydroquinoxalines. nih.gov

Catalyst SystemSubstrate TypeKey FeaturesYield / ee
Ir-complex / Chiral LigandQuinoxalinesSolvent-controlled enantioselectivity; applicable to continuous flow. rsc.orgrsc.orgUp to 93% yield / 98% ee
Co(OAc)₂ / ZnQuinolinesHeterogeneous; operates in aqueous solution. thieme-connect.comthieme-connect.comGood to excellent yields
Mn-PN3 Pincer Complex2-Aminobenzyl alcoholsBorrowing hydrogen methodology; one-pot synthesis. nih.govacs.orgSelective formation
Chiral Phosphoric Acid / H₂QuinoxalinesMetal-free transfer hydrogenation. acs.orgacs.orgHigh yields / up to 98% ee

Cyclization Reactions for Tetrahydroquinoxaline Ring Formation

Cyclization reactions provide a powerful alternative to hydrogenation, constructing the tetrahydroquinoline ring from non-cyclic precursors. These methods often allow for greater control over the substitution pattern of the final product. Domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are particularly efficient for building molecular complexity. nih.gov

The Povarov reaction is a prominent multicomponent reaction (MCR) used to synthesize tetrahydroquinolines. eurekaselect.comthieme-connect.de It is formally classified as an inverse-electron-demand aza-Diels-Alder reaction, typically involving an aniline (B41778), an aldehyde, and an activated alkene (the dienophile). researchgate.net This reaction allows for the formation of multiple C-C and C-N bonds in a single step, making it a highly convergent and atom-economical approach. eurekaselect.com Since its discovery, the Povarov reaction has been extensively studied and expanded, leading to numerous variations that enhance its scope and utility. thieme-connect.denumberanalytics.com

The core of the Povarov reaction is an imino Diels-Alder cycloaddition. organicreactions.orgresearchgate.net The reaction proceeds via the in situ formation of an N-arylimine from an aniline and an aldehyde, which then acts as the azadiene. This intermediate reacts with an electron-rich alkene in a [4+2] cycloaddition to form the tetrahydroquinoline ring. wikipedia.org The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the imine towards cycloaddition. eurekaselect.comresearchgate.net

A wide range of catalysts have been employed, including boron trifluoride etherate (BF₃·OEt₂), indium(III) chloride (InCl₃), scandium(III) triflate (Sc(OTf)₃), and p-toluenesulfonic acid. beilstein-journals.orgnih.govresearchgate.net The choice of catalyst and dienophile significantly influences the reaction's efficiency and stereoselectivity. While the reaction mechanism can be viewed as a concerted pericyclic reaction, substantial evidence supports a stepwise ionic mechanism involving a Mannich-type addition followed by an intramolecular Friedel-Crafts cyclization. thieme-connect.de

CatalystDienophile ExampleKey FeaturesReference
Scandium(III) triflateCyclic enol ethersLeads to heterocycle-fused tetrahydroquinolines. beilstein-journals.org
p-Toluenesulfonic acidMethyl propiolateDomino reaction forming polysubstituted THQs. nih.gov
Aluminum chlorideDihydropyranEffective in aqueous media. researchgate.net
Boron trifluoride etherateN-vinylpyrrolidinoneClassic Lewis acid catalyst for Povarov reactions. thieme-connect.de

Vinylogous Povarov reactions expand the scope of the classical transformation by using extended unsaturated systems in either the dienophile (Type I) or the imine component (Type II). mdpi.comnih.gov This modification is particularly significant as it allows for the direct introduction of an olefinic substituent onto the tetrahydroquinoline core, providing a direct route to vinylated congeners. mdpi.com

The aza-vinylogous Povarov reaction is a specific variant that utilizes α,β-unsaturated hydrazones as dienophiles. mdpi.comnih.govrsc.org This reaction, often catalyzed by Lewis acids like indium trichloride, yields tetrahydroquinolines with functional groups at the C-2 and C-4 positions. rsc.org For example, the reaction between α-ketoimines and α,β-unsaturated dimethylhydrazones produces 2-acyl-4-alkyl-4-dimethylhydrazonomethyl-1,2,3,4-tetrahydroquinolines with good diastereoselectivity. rsc.org These highly functionalized products serve as versatile intermediates for further synthetic transformations. mdpi.comrsc.org

In recent years, mechanochemistry, particularly ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. mdpi.com The Povarov reaction has been successfully adapted to mechanochemical conditions, often leading to faster reactions and comparable or improved yields in a solvent-free environment. mdpi.comnih.govnih.gov

Mechanochemical activation using a vibratory ball mill can promote the sequential three-component aza-vinylogous Povarov reaction between aromatic amines, α-ketoaldehydes, and α,β-unsaturated dimethylhydrazones. mdpi.comnih.gov Studies comparing the mechanochemical protocol with conventional solution-based conditions have demonstrated significant advantages for the solvent-free method, including drastically reduced reaction times. mdpi.com For instance, FeCl₃-catalyzed and phosphomolybdic acid-catalyzed Povarov reactions have been effectively performed using vibratory milling. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

ReactionConditionsAdvantage over Conventional MethodReference
Aza-vinylogous PovarovVibratory ball mill (20 Hz), ZrO₂ jar/balls, solvent-freeFaster reaction times, comparable yields, solvent-free. mdpi.comnih.govnih.gov
Povarov with vinyl acetamidesVibratory milling, phosphomolybdic acid catalystSolvent-free activation. mdpi.com
Povarov with styrenesVibratory milling, FeCl₃ catalystYielded cis-2,4-diphenyl-1,2,3,4-tetrahydroquinolines. mdpi.com
Electrochemical Synthesis of Tetrahydroquinoline Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of tetrahydroquinoline derivatives. rsc.org These reactions can be performed at room temperature and often utilize readily available reagents as both a hydrogen source and a precursor for functional groups. For instance, the electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) has been demonstrated to be an effective method for producing tetrahydroquinoline derivatives with high efficiency and a broad substrate scope. rsc.org This approach highlights the potential for developing electrochemical routes for the synthesis of precursors to 2-vinyl-1,2,3,4-tetrahydroquinoxaline, promoting milder reaction conditions. rsc.org

Domino Reactions in Tetrahydroquinoline Assembly

Domino reactions, also known as tandem or cascade reactions, represent a highly efficient strategy for the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov These reactions are characterized by their high atom economy, selectivity, and reduced waste, aligning with the principles of green chemistry. nih.gov

One notable example is the Povarov reaction, an imino Diels-Alder reaction, which can be employed in a domino fashion. nih.gov In a three-component reaction, arylamines, methyl propiolate, and aromatic aldehydes can react in the presence of an acid catalyst to form polysubstituted 1,2,3,4-tetrahydroquinolines. nih.gov The reaction proceeds through the in situ generation of a β-enamino ester, which then acts as a dienophile in the Povarov reaction with an in situ formed aromatic imine. nih.gov This method has been shown to be highly stereoselective, yielding products with a specific trans-configuration. nih.gov

Table 1: Examples of Domino Reactions for Tetrahydroquinoline Synthesis

Reaction TypeReactantsCatalystKey Features
Povarov ReactionArylamines, Methyl Propiolate, Aromatic Aldehydesp-Toluenesulfonic acidThree-component domino reaction, high stereoselectivity. nih.gov
Reduction-Reductive Amination2-Nitroarylketones/aldehydes5% Pd/CMulti-step sequence triggered by nitro group reduction. nih.gov
Michael-SNArtert-Butyl 2-fluoro-5-nitrobenzoylacetate, IminesNoneDomino imine addition-SNAr approach. nih.gov
Metal-Mediated HeterocyclizationN/A[Fe(III)(F20TPP)Cl]Intramolecular nitrene C-H insertion. nih.gov

This table provides a summary of various domino reactions used in the synthesis of the tetrahydroquinoline core structure.

Direct Introduction of the Vinyl Moiety into the Tetrahydroquinoxaline Scaffold

The vinyl group, with its −CH=CH2 structure, is a key functional group that enables polymerization. wikipedia.org In organic synthesis, the introduction of a vinyl group can be achieved through various methods. While specific literature on the direct vinylation of 1,2,3,4-tetrahydroquinoxaline (B1293668) to produce this compound is not extensively detailed in the provided results, general principles of vinylation reactions can be considered. These could include transition-metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, where a suitable precursor, like a halogenated tetrahydroquinoxaline, is reacted with a vinylating agent. Another potential route could involve elimination reactions from a corresponding hydroxyethyl (B10761427) or haloethyl substituted tetrahydroquinoxaline. The choice of method would depend on the availability of starting materials and the desired reaction conditions.

Synthesis of Poly(vinyltetrahydroquinoxaline) Derivatives

Once the this compound monomer is synthesized, it can undergo polymerization to form poly(vinyltetrahydroquinoxaline) derivatives. Radical polymerization is a common and versatile method for polymerizing vinyl monomers.

Radical Polymerization of Vinyl Quinoxaline (B1680401) Monomers

Radical polymerization is initiated by a radical initiator, which creates active radical species that then propagate by adding to the double bond of the vinyl monomers. ethernet.edu.et This process leads to the formation of long polymer chains. The polymerization of vinyl quinoxaline monomers would be expected to proceed in a similar fashion to other vinyl compounds. The reactivity of the monomer and the properties of the resulting polymer can be influenced by the reaction conditions, such as the choice of initiator, solvent, and temperature. For instance, the radical polymerization of 1,1,2,2-tetracyanocyclopropylstyrene, a substituted styrene, has been successfully carried out using AIBN as a free radical initiator, yielding polymers with multiple cyano groups. dtic.mil This demonstrates the feasibility of polymerizing complex vinyl monomers via radical pathways.

Synthesis of Substituted Poly(vinyltetrahydroquinoxaline) Systems

The synthesis of substituted poly(vinyltetrahydroquinoxaline) systems allows for the tuning of the polymer's properties. This can be achieved by starting with appropriately substituted this compound monomers. The substituents on the aromatic ring or the nitrogen atoms of the tetrahydroquinoxaline moiety can influence the polymer's solubility, thermal stability, and other physicochemical characteristics. For example, the radical polymerization of vinyl boronic acid pinacol (B44631) ester (VBpin) leads to branched poly(vinyl alcohol) after oxidation, indicating that side reactions during polymerization can introduce structural complexity. chemrxiv.org Copolymerization of the vinyl tetrahydroquinoxaline monomer with other vinyl monomers is another strategy to create polymers with tailored properties.

Table 2: Radical Polymerization of Selected Vinyl Monomers

MonomerInitiatorPolymerization ConditionsKey Findings
1,1,2,2-TetracyanocyclopropylstyreneAIBNSolution polymerization at 65°CHigh conversion, relatively low molecular weight polymers. dtic.mil
2-Methoxy-4-vinylphenol (B128420) (MVP) derivativesN/ASolution and emulsion polymerizationHomo- and copolymers with a wide range of thermal properties. mdpi.com
Vinyl boronic acid pinacol ester (VBpin)Radical initiatorN/AAccompanied by back-biting chain transfer, leading to branched polymers. chemrxiv.org

This table illustrates the conditions and outcomes of radical polymerization for various vinyl monomers, providing insights into the potential polymerization behavior of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety. In the context of this compound synthesis, several aspects of green chemistry can be incorporated.

The use of domino reactions, as discussed earlier, is a prime example of a green synthetic strategy due to its high atom economy and reduction of waste. nih.gov Electrochemical synthesis also aligns with green chemistry by often employing milder reaction conditions and avoiding hazardous reagents. rsc.org Furthermore, the development of transition-metal-free reactions, such as the synthesis of vinyl sulfones from sodium sulfinates and cinnamic acids, offers an environmentally benign alternative to traditional metal-catalyzed processes. rsc.org The selection of solvents is another critical factor, with a preference for water or other environmentally friendly options. The principles of green chemistry encourage the use of renewable raw materials and the design of chemical processes that are energy-efficient.

Reactivity and Transformational Chemistry of 2 Vinyl 1,2,3,4 Tetrahydroquinoxaline

Dehydrogenation Pathways of Poly(vinyltetrahydroquinoxaline) Systems

The dehydrogenation of tetrahydroquinoxaline derivatives, including polymeric forms, is a significant transformation that leads to the corresponding aromatic quinoxaline (B1680401) structures. This process is of interest for various applications, including hydrogen storage.

A variety of catalytic systems have been developed to facilitate the dehydrogenation of N-heterocycles like tetrahydroquinoxalines. These systems are often designed to be robust and efficient, enabling the reaction to proceed under relatively mild conditions.

Metal-free catalysts have emerged as a promising alternative to traditional metal-based systems. For instance, nitrogen and phosphorus co-doped porous carbon (NPCH) has been reported as an effective catalyst for the oxidative dehydrogenation of various N-heterocycles, including tetrahydroquinoxaline derivatives. rsc.org This catalyst demonstrates high activity and selectivity, operating efficiently in water under an air atmosphere. rsc.org The proposed active sites in this system are the phosphorus and nitrogen centers within the porous carbon network. rsc.org

Heterogeneous catalysts are particularly valued for their ease of separation and potential for reuse. Platinum-based catalysts are a primary choice for dehydrogenation due to their high activity in activating C-H bonds while having a lower propensity for cleaving C-C bonds, which leads to high selectivity. ou.edu The addition of promoters like tin (Sn) to platinum catalysts can further enhance selectivity and prolong the catalyst's life. ou.edu Other less common materials, as well as chromia-based catalysts, are also used for the dehydrogenation of lower alkanes and share principles applicable to N-heterocycles. ou.edu

The interaction between the metal and the support material in heterogeneous catalysts (metal-support interaction, MSI) is crucial in tailoring the catalyst's electronic properties and, consequently, its performance. rsc.org By controlling MSI, it is possible to enhance catalytic activity, improve product selectivity, and increase the catalyst's operational lifetime in dehydrogenation reactions. rsc.org

Here is an interactive data table summarizing various catalytic systems:

Catalytic Systems for Dehydrogenation
Catalyst Type Specific Example Key Features
Metal-Free Heterogeneous Nitrogen/Phosphorus co-doped porous carbon (NPCH) High activity and selectivity, operates in water under air. rsc.org
Heterogeneous Metal Platinum (Pt)-based High C-H bond activation activity, high selectivity. ou.edu
Promoted Heterogeneous Platinum-Tin (Pt-Sn) Enhanced selectivity and catalyst life. ou.edu
Heterogeneous Metal Oxide Chromia-based Alternative to platinum-based systems. ou.edu

Dehydrogenation reactions are typically endothermic, meaning they require an input of energy to proceed and are thermodynamically favored at high temperatures and low pressures. ou.edu The thermodynamics of the dehydrogenation of N-heterocycles are critical for evaluating their potential as hydrogen storage materials. researchgate.net

For 1,2,3,4-tetrahydroquinoline (B108954), a structurally similar compound, the thermodynamics of oxidation with O2 as the oxidant have been studied, providing insights into the energy changes involved in the dehydrogenation step. researchgate.net While specific kinetic and thermodynamic data for poly(vinyltetrahydroquinoxaline) are not extensively detailed in the provided search results, the principles governing the dehydrogenation of similar N-heterocycles are applicable. The reaction is an equilibrium process, and the conversion can be calculated based on the equilibrium constant, temperature, and pressure. ou.edu

The activation of the strong C-H bond is a key kinetic barrier. ou.edu Catalysts lower this activation barrier, allowing the reaction to proceed at a more favorable rate. rsc.org Metal catalysts are thought to facilitate this process through a three-centered transition state, where a metal atom inserts into the C-H bond. ou.edu

Reactions Involving the Vinyl Group

The vinyl group attached to the tetrahydroquinoxaline ring is a reactive functional group that can participate in a variety of chemical transformations, most notably addition and polymerization reactions.

The aza-Prins reaction is an acid-catalyzed addition of an aldehyde to an alkene containing a nitrogen atom. organic-chemistry.org While the search results specifically mention the aza-Prins reaction of 3-vinyltetrahydroquinolines, the principles can be extended to 2-vinyl-1,2,3,4-tetrahydroquinoxaline. acs.orgnih.govacs.org

In a study on 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline, the aza-Prins reaction with 1,2-dicarbonyl compounds in the presence of hydrochloric acid proceeded smoothly to yield tricyclic benzazocines. acs.orgnih.govacs.org The reaction displayed high chemo- and diastereoselectivity. acs.orgnih.gov This type of reaction demonstrates the ability of the vinyl group in such systems to act as a nucleophile in the presence of an acid catalyst, leading to the formation of new carbon-carbon bonds and complex polycyclic structures. acs.orgnih.govacs.org The reaction with isatin (B1672199) derivatives, for example, leads to the synthesis of spirooxindole derivatives. acs.orgnih.govacs.org

This powerful cyclization method has also been utilized for the synthesis of other nitrogen-containing heterocycles like piperidines and pyrrolidines, and more recently, for the formation of seven-membered tetrahydroazepines through a silyl (B83357) aza-Prins cyclization mediated by iron(III) salts. nih.gov

The vinyl group of this compound allows it to function as a monomer in polymerization reactions. The polymerization of vinyl monomers is a well-established field, and various methods can be employed.

For instance, the free-radical polymerization of styrene-like monomers, such as 2-methoxy-4-vinylphenol (B128420) (MVP), which shares the vinylphenyl structure, can be initiated using agents like 2,2′-azobisisobutyronitrile (AIBN). mdpi.com This suggests that this compound could likely be polymerized via similar free-radical mechanisms to produce poly(vinyltetrahydroquinoxaline).

The resulting polymer, poly(vinyltetrahydroquinoxaline), would have a polymer backbone with pendant tetrahydroquinoxaline units. The properties of this polymer would be influenced by the structure of the monomer and the polymerization conditions. The synthesis of conetworks, for example by copolymerizing a vinyl-functionalized monomer with a different polymer, is also a possibility, as demonstrated with poly(1-vinylimidazole)-l-poly(tetrahydrofuran) conetworks. researchgate.net

Transformations of the Tetrahydroquinoxaline Ring System

The tetrahydroquinoxaline ring itself can undergo various transformations, although this area is less explored in the provided search results compared to the reactions of the vinyl group and dehydrogenation. The stability of the heterocyclic ring means that transformations often require specific reagents or conditions.

Ring transformation reactions are a powerful tool in organic synthesis, allowing for the conversion of one heterocyclic system into another. researchgate.net For example, strategies exist for the ring-opening of cyclic amines using photoredox catalysis, and for the swapping of aromatic rings within a molecule. pharmaron.com While specific examples for the this compound ring are not detailed, the general principles of heterocyclic chemistry suggest that ring-opening, ring-expansion, or rearrangement reactions could be possible under appropriate conditions.

The synthesis of tetrahydroquinolines, a related class of compounds, often involves domino reactions that can include reduction, cyclization, and rearrangement steps, highlighting the diverse reactivity of such heterocyclic systems. nih.gov

N-H Bond Activation and Subsequent Derivatization

The presence of two secondary amine groups at the N1 and N4 positions is a defining feature of the this compound core. These N-H bonds are susceptible to activation and can readily participate in various derivatization reactions, such as alkylation and acylation. These transformations are fundamental for introducing functional diversity and modulating the molecule's physicochemical properties.

N-alkylation can be achieved using various alkylating agents, such as alcohols or alkyl halides. For instance, processes involving hydrogen autotransfer with alcohols, often mediated by transition metal catalysts like Palladium on carbon (Pd/C), can effectively install alkyl groups onto the nitrogen atoms. rsc.org Similarly, boronic acid-catalyzed one-pot tandem reactions that first reduce a quinoline (B57606) to a tetrahydroquinoline can subsequently perform a reductive alkylation using an aldehyde, a strategy applicable to the tetrahydroquinoxaline scaffold. acs.org

N-acylation is another common derivatization pathway, typically employing acyl chlorides or anhydrides in the presence of a base. This reaction converts the secondary amines into amides, which can alter the electronic properties of the ring system and serve as a protecting group strategy in multi-step syntheses.

The potential for mono- or di-substitution on the nitrogen atoms allows for precise control over the final molecular architecture. The choice of reaction conditions and stoichiometry of the reagents determines the extent of derivatization.

Table 1: Representative N-H Derivatization Reactions

Reaction TypeReagent(s)Catalyst/ConditionsPotential Product(s)
N-AlkylationAlcohol (e.g., Benzyl alcohol)Pd/C, ZnN-Alkyl-2-vinyl-1,2,3,4-tetrahydroquinoxaline
Reductive AlkylationAldehyde (e.g., Benzaldehyde), Hantzsch esterBoronic AcidN-Benzyl-2-vinyl-1,2,3,4-tetrahydroquinoxaline
N-AcylationAcyl Chloride (e.g., Acetyl chloride)Base (e.g., Triethylamine)N-Acyl-2-vinyl-1,2,3,4-tetrahydroquinoxaline

Substitution and Functionalization Reactions on the Aromatic Moiety

The benzene (B151609) ring of the tetrahydroquinoxaline scaffold is activated towards electrophilic aromatic substitution due to the electron-donating effects of the two amine groups. This activation directs incoming electrophiles primarily to the positions ortho and para to the nitrogen atoms. For the 1,2,3,4-tetrahydroquinoxaline (B1293668) ring, these positions correspond to C6 and C8 (para and ortho to N1) and C5 and C7 (ortho and para to N4).

Nitration: The nitration of the tetrahydroquinoline ring system has been studied, revealing that the reaction's regioselectivity is highly dependent on whether the nitrogen atom is protected. researchgate.net For an unprotected ring, nitration under acidic conditions would likely involve an N-protonated species, which deactivates the ring. However, with N-protected derivatives, nitration can proceed with high regioselectivity, typically favoring the 6-position. researchgate.net A similar outcome is expected for this compound, where nitration would likely yield 6-nitro derivatives.

Halogenation: Bromination is a common functionalization reaction for this class of heterocycles. The reaction of 1,2,3,4-tetrahydroquinoline with N-Bromosuccinimide (NBS) or bromine can lead to mono-, di-, or tri-brominated products on the aromatic ring, often occurring at the 6- and 8-positions. rsc.orgresearchgate.net In some cases, the reaction conditions can also induce oxidation to the fully aromatic quinoline. researchgate.net For this compound, treatment with an electrophilic bromine source is expected to yield primarily 6-bromo and/or 6,8-dibromo substituted products.

Table 2: Representative Aromatic Functionalization Reactions

Reaction TypeReagent(s)ConditionsExpected Major Product(s)
NitrationHNO₃, H₂SO₄ (on N-protected substrate)Low Temperature6-Nitro-2-vinyl-1,2,3,4-tetrahydroquinoxaline
BrominationN-Bromosuccinimide (NBS)CHCl₃, Room Temperature6-Bromo-2-vinyl-1,2,3,4-tetrahydroquinoxaline
DibrominationBromine (Br₂)Acetic Acid6,8-Dibromo-2-vinyl-1,2,3,4-tetrahydroquinoxaline

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent more complex transformations that alter the core heterocyclic structure. These reactions can provide pathways to novel and structurally diverse molecular frameworks, such as seven-membered diazepines or five-membered rings.

Ring Expansion: While documented examples for the 1,2,3,4-tetrahydroquinoxaline system are not prevalent in the literature, analogous heterocyclic systems undergo such transformations. For example, certain 4-chloromethyl-tetrahydropyrimidines react with nucleophiles to yield 1,3-diazepin-2-one derivatives, expanding the six-membered ring to a seven-membered one. rsc.org Similarly, specific 1,2,3,4-tetrahydroisoquinolines can be converted to nine-membered dibenzo[c,f]azonines through a base-induced rsc.orgCurrent time information in Merrimack County, US.-sigmatropic rearrangement. nih.gov These precedents suggest that, under appropriate synthetic design, the pyrazine (B50134) ring of this compound could potentially be expanded.

Ring Contraction: Ring contraction reactions are also mechanistically plausible, though not widely reported for this specific scaffold. The Favorskii rearrangement of α-halo cycloalkanones is a classic method for ring contraction. chemistrysteps.com Another pathway involves rearrangements initiated by the formation of a carbocation adjacent to the ring, which can trigger a 1,2-alkyl shift, resulting in a smaller, more stable ring. While theoretically possible, the application of these methods to achieve a ring contraction of the this compound core remains an area for future investigation.

Spectroscopic Characterization and Structural Elucidation of 2 Vinyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline, offering a window into the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. In the case of the parent 1,2,3,4-tetrahydroquinoline (B108954), a foundational structure for understanding its vinyl derivative, the proton spectrum exhibits characteristic signals for the aromatic and aliphatic regions. nih.govchemicalbook.com For instance, the aromatic protons typically appear as a complex multiplet in the downfield region, while the protons on the saturated heterocyclic ring resonate at higher fields. chemicalbook.com

Derivatives of the tetrahydroquinoline scaffold, such as 6-bromo-1,2,3,4-tetrahydroquinoline, show predictable shifts in their ¹H NMR spectra due to the electronic effects of the substituents. researchgate.net The introduction of a vinyl group at the 2-position of the 1,2,3,4-tetrahydroquinoxaline (B1293668) ring introduces a distinct set of signals corresponding to the olefinic protons. These signals are characterized by their chemical shifts and coupling constants, which are diagnostic of the vinyl moiety. For example, vinyl pyruvate (B1213749), a related compound with a vinyl group, displays characteristic signals for its vinyl protons, including a doublet of doublets for the proton attached to the same carbon as the pyruvoyl group. uni-kiel.de

Table 1: Representative ¹H NMR Data for Tetrahydroquinoline Derivatives

CompoundSolventChemical Shift (δ) in ppm
1,2,3,4-Tetrahydroquinoline CDCl₃Aromatic protons: multiplet; Aliphatic protons: multiplet chemicalbook.com
6-Bromo-1,2,3,4-tetrahydroquinoline CDCl₃Aromatic and aliphatic protons with shifts influenced by the bromine substituent researchgate.net
Vinyl Pyruvate CDCl₃7.31 (dd, 1H), 5.17 (dd, 1H), 4.83 (dd, 1H) uni-kiel.de

Note: This table presents generalized data. Specific chemical shifts and coupling constants can vary based on the solvent and specific derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal. For the parent 1,2,3,4-tetrahydroquinoline, the spectrum shows signals for the aromatic carbons at lower field and the aliphatic carbons of the saturated ring at higher field. nih.govchemicalbook.com

The presence of a vinyl group in this compound is confirmed by two signals in the olefinic region of the ¹³C NMR spectrum. For comparison, the ¹³C NMR spectrum of vinyl pyruvate shows signals for the vinyl carbons at approximately 140.7 ppm and 101.4 ppm. uni-kiel.de Similarly, substituted tetrahydroquinolines, such as 1,2,3,4-tetrahydroquinaldine, exhibit predictable shifts in their carbon signals based on the substituent's electronic and steric effects. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Tetrahydroquinoline and Related Structures

CompoundSolventChemical Shift (δ) in ppm
1,2,3,4-Tetrahydroquinoline CDCl₃Aromatic carbons and aliphatic carbons chemicalbook.com
1,2,3,4-Tetrahydroisoquinoline CDCl₃Aromatic carbons and aliphatic carbons chemicalbook.com
Vinyl Pyruvate CDCl₃157.5 (C=O), 140.7 (vinyl CH), 101.4 (vinyl CH₂) uni-kiel.de
1,2,3,4-Tetrahydroquinaldine CDCl₃Aromatic and aliphatic carbons with methyl substituent shifts chemicalbook.com

Note: This table presents generalized data. Specific chemical shifts can vary based on the solvent and specific derivative.

Two-Dimensional (2D) NMR Techniques for Unequivocal Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. harvard.edunih.gov These experiments provide correlation maps that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would be instrumental in connecting the protons of the vinyl group to the proton at the 2-position and mapping the coupling network within the tetrahydroquinoxaline ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is essential for assigning the carbon signals based on their directly bonded protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. researchgate.net

Through the combined application of these 2D NMR techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the exact molecular formula of this compound and its derivatives. By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct molecular formula can be confidently assigned. This is a critical first step in the identification of a new or unknown compound. The molecular formula for the parent 1,2,3,4-tetrahydroquinoxaline is C₈H₁₀N₂. researchgate.net

Fragmentation Patterns and Derivation of Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. miamioh.edu The fragmentation of tetrahydroquinoxaline and its derivatives is influenced by the stability of the resulting ions and neutral losses.

The fragmentation of isoquinoline (B145761) alkaloids, which share structural similarities with tetrahydroquinoxalines, has been studied extensively. nih.govnih.gov Common fragmentation pathways include the loss of small neutral molecules and cleavage of the heterocyclic ring. nih.govresearchgate.net For this compound, characteristic fragmentation would be expected to involve the vinyl substituent and the tetrahydroquinoxaline core. The loss of the vinyl group as a neutral radical or the cleavage of the tetrahydrogenated ring are plausible fragmentation pathways. The presence of the nitrogen atoms also directs fragmentation, often leading to the formation of stable nitrogen-containing ions. By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

The vibrational spectrum of this compound is dominated by the characteristic modes of its three main structural components: the aromatic benzene (B151609) ring, the saturated N-heterocyclic amine ring, and the vinyl substituent.

N-H and C-N Vibrations: The tetrahydroquinoxaline moiety contains two secondary amine (N-H) groups. These are expected to exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position can be influenced by the degree of hydrogen bonding in the sample. The corresponding N-H bending vibrations typically appear in the 1550-1650 cm⁻¹ range. The C-N stretching vibrations of the heterocyclic ring are expected in the fingerprint region, generally between 1200 and 1350 cm⁻¹.

Aromatic Ring Vibrations: The fused benzene ring gives rise to several characteristic vibrations. The aromatic C-H stretching modes are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring produce a set of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found at lower wavenumbers (690-900 cm⁻¹).

Vinyl Group Vibrations: The vinyl group (-CH=CH₂) introduces several distinct vibrational modes. The vinylic =C-H stretching occurs at a similar frequency to aromatic C-H stretching, typically in the 3010-3095 cm⁻¹ range. The C=C double bond stretching of the vinyl group is a key feature, usually appearing as a medium-intensity band around 1640 cm⁻¹. The out-of-plane =C-H bending vibrations (wagging) are also characteristic, producing strong bands in the 910-990 cm⁻¹ region.

Aliphatic C-H Vibrations: The saturated portion of the tetrahydro- ring contains sp³-hybridized carbon atoms. The stretching vibrations of these C-H bonds are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The identification of this compound can be achieved by observing its characteristic absorption bands in the IR and Raman spectra. The following table summarizes the expected vibrational frequencies for its key functional groups based on established data for related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
N-H (Amine)Stretching3300 - 3500Medium, Broad
Bending1550 - 1650Medium
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C-H (Vinylic)Stretching3010 - 3095Medium
C-H (Aliphatic)Stretching2850 - 2960Medium to Strong
C=C (Vinyl)Stretching~1640Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-NStretching1200 - 1350Medium
=C-H (Vinyl)Out-of-plane Bending910 - 990Strong

This table presents expected ranges and may vary based on the specific molecular environment and sample phase.

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A defining feature in the crystal structure of 1,2,3,4-tetrahydroquinoxaline is the presence of intermolecular hydrogen bonds. nih.gov The N-H groups act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. nih.gov In the parent structure, these N-H···N interactions link the molecules into infinite zigzag chains. nih.gov

Other Spectroscopic Techniques

Beyond vibrational spectroscopy and X-ray diffraction, other techniques are essential for a full structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide a wealth of information. One would expect to see distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the N-H protons (which can be broad and vary in chemical shift depending on solvent and concentration), the aliphatic protons on the C2 and C3 atoms of the heterocyclic ring, and the characteristic signals of the vinyl group protons (typically between 5-6.5 ppm), which would show complex splitting patterns (e.g., doublet of doublets) due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring (C2 and C3), and the two carbons of the vinyl group (with the terminal CH₂ carbon appearing at a higher field than the substituted CH carbon).

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the vinyl group (a loss of 27 amu) as a primary fragmentation pathway, leading to a stable tetrahydroquinoxalinium cation. Further fragmentation of the heterocyclic ring would also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules, the most common transitions involve π, σ, and non-bonding (n) electrons. nih.gov For this compound, the chromophore consists of the benzene ring fused to the dihydropyrazine (B8608421) ring, which is further substituted with a vinyl group.

The electronic spectrum of the parent 1,2,3,4-tetrahydroquinoxaline core is expected to be similar to that of 1,2,3,4-tetrahydroquinoline, which exhibits absorptions characteristic of an aniline-like system. nist.gov The presence of the nitrogen atoms with their lone pairs of electrons and the aromatic ring are the primary contributors to the UV-Vis absorption. The expected transitions would be π → π* and n → π*. nih.gov

The introduction of a vinyl group at the 2-position of the tetrahydroquinoxaline ring is anticipated to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the π → π* transition. This is due to the extension of the conjugated π-system from the benzene ring to the vinyl group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fishersci.ca

The solvent can also influence the position and intensity of the absorption bands. Polar solvents may cause a blue shift (a shift to shorter wavelengths) of n → π* transitions due to the stabilization of the non-bonding electrons. nih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
π → π250 - 2708,000 - 15,000Hexane
n → π310 - 3401,000 - 3,000Hexane
π → π255 - 2759,000 - 16,000Ethanol
n → π300 - 3301,500 - 3,500Ethanol

Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Microwave Spectroscopy for Conformational Studies

Microwave spectroscopy is a high-resolution technique that provides detailed information about the rotational constants of a molecule in the gas phase. From these constants, precise molecular geometries and information about conformational isomers can be determined.

The 1,2,3,4-tetrahydroquinoxaline ring is not planar and can exist in different conformations. Based on studies of similar systems like 1,2,3,4-tetrahydroquinoline, it is expected that this compound will have multiple stable conformers. nih.gov The saturated part of the ring can adopt a twisted-chair or boat-like conformation. The orientation of the vinyl group at the 2-position can be either axial or equatorial.

Computational studies on 1,2,3,4-tetrahydroquinoline have shown the existence of multiple stable conformers with a low energy barrier between them, suggesting that conformational cooling could lead to the population of the most stable conformer in a molecular beam. nih.gov A similar behavior would be expected for this compound.

The presence of the vinyl group attached to one of the nitrogen atoms will further complicate the conformational landscape. The rotational spectrum would be characterized by a set of rotational constants (A, B, and C) for each stable conformer present in the gas phase. The analysis of these constants would allow for the determination of the precise three-dimensional structure of each conformer. Furthermore, the hyperfine structure arising from the nuclear quadrupole moments of the two nitrogen atoms (¹⁴N) would provide additional details about the electronic environment around these nuclei. nih.gov

Table 2: Hypothetical Rotational Constants for Conformers of this compound

ConformerPredicted A (MHz)Predicted B (MHz)Predicted C (MHz)
Axial-Vinyl1500800700
Equatorial-Vinyl1400900850

Note: The data in this table is hypothetical and serves to illustrate the expected differences between potential conformers. Actual experimental values would need to be determined through microwave spectroscopy experiments.

Advanced Computational and Theoretical Studies of 2 Vinyl 1,2,3,4 Tetrahydroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure determination of organic molecules due to its balance of accuracy and computational cost. For derivatives of tetrahydroquinoxaline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to determine the most stable three-dimensional arrangement of atoms. nih.gov

The geometry optimization of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline would reveal key structural parameters. The tetrahydroquinoxaline core is not planar; the saturated part of the ring adopts a puckered conformation. rsc.org The vinyl group at the 2-position introduces further conformational possibilities.

Electronic structure analysis through DFT provides insights into the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In related quinoxaline (B1680401) derivatives, the HOMO is often localized on the electron-rich aromatic part, while the LUMO may be distributed over the quinoxaline system, influenced by substituents.

A representative table of calculated electronic properties for a molecule similar to this compound is presented below.

PropertyRepresentative Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Note: These values are representative and based on DFT calculations of analogous structures. The actual values for this compound may vary.

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theory for predicting energetic and spectroscopic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can yield more accurate results.

For molecules with multiple conformational possibilities, such as this compound, ab initio calculations can be used to determine the relative energies of different conformers and the energy barriers between them. This is crucial for understanding the molecule's dynamic behavior in solution.

Furthermore, ab initio methods are highly effective in predicting spectroscopic properties. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Similarly, predictions of electronic transition energies and oscillator strengths can aid in the interpretation of UV-Vis spectra.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment. mdpi.com For this compound, MD simulations can reveal the accessible conformations of the molecule over time.

The flexibility of the tetrahydroquinoxaline ring and the rotational freedom of the vinyl substituent suggest that the molecule can exist in multiple conformations. MD simulations, often performed using force fields like AMBER or GROMOS, can map the potential energy surface of the molecule and identify the most stable and populated conformational states. mdpi.com This analysis is critical for understanding how the molecule's shape influences its interactions and biological activity, if any. Studies on similar tetrahydroquinoline derivatives have successfully used MD simulations to understand their binding with biological targets. nih.govacs.org

Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state or in solution is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting the crystal packing, solubility, and other macroscopic properties of this compound.

Hirshfeld Surface and Fingerprint Analysis for Interaction Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close contact between neighboring molecules, which correspond to intermolecular interactions. nih.gov

A typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related quinoxaline derivative is shown in the table below.

Interaction TypePercentage Contribution
H···H55%
C···H/H···C20%
N···H/H···N15%
Other10%

Note: This data is illustrative and based on analyses of similar heterocyclic compounds. The actual distribution for this compound would depend on its specific crystal packing.

Elucidation of π-Stacking and Hydrogen Bonding Interactions

π-π stacking and hydrogen bonding are two of the most important non-covalent interactions that direct the supramolecular assembly of aromatic and heterocyclic compounds.

π-Stacking Interactions: The presence of the aromatic benzene (B151609) ring in the tetrahydroquinoxaline moiety suggests that π-π stacking interactions could play a significant role in the crystal structure of this compound. iucr.org These interactions, arising from the attractive forces between the electron clouds of aromatic rings, can influence the packing of molecules in the solid state. The geometry of these interactions (e.g., face-to-face or offset) can be characterized by the inter-planar distance and the slip angle between the aromatic rings. In related quinoxaline systems, π-stacking is a commonly observed feature. nih.govresearchgate.net

Hydrogen Bonding Interactions: The tetrahydroquinoxaline core contains two nitrogen atoms, one of which is a secondary amine (N-H), making it a potential hydrogen bond donor. The other nitrogen atom and the π-system of the vinyl group can act as hydrogen bond acceptors. Therefore, N-H···N or C-H···N hydrogen bonds are expected to be present in the crystal structure of this compound, potentially forming chains or more complex networks that stabilize the crystal lattice. beilstein-journals.orgrsc.org

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms that lead to the formation of this compound is crucial for optimizing synthetic routes and controlling product selectivity. Computational chemistry provides powerful tools to elucidate these complex pathways at a molecular level.

The Povarov reaction, a formal aza-Diels-Alder reaction, is a key method for the synthesis of tetrahydroquinolines and related N-heterocycles. researchgate.neteurekaselect.comsci-rad.com The reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene. In the context of this compound synthesis, a likely pathway involves the reaction of o-phenylenediamine (B120857) with an appropriate α,β-unsaturated aldehyde.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in dissecting the mechanism of the Povarov reaction. rsc.org These studies have revealed that the reaction is not always a concerted pericyclic process. Instead, it often proceeds through a stepwise mechanism involving the formation of a zwitterionic or diradical intermediate. The exact nature of the transition states and intermediates is highly dependent on the substituents, solvent, and the presence of a Lewis or Brønsted acid catalyst. researchgate.netrsc.org

A theoretical investigation of the Povarov reaction mechanism for the synthesis of tetrahydroquinolines at the MPWB1K/6-311G** level of theory indicates a two-step process. rsc.org The first step is a Lewis acid-catalyzed aza-Diels-Alder (A-DA) reaction between an N-aryl imine and a nucleophilic ethylene (B1197577) to form a formal [4+2] cycloadduct. This is followed by a stepwise 1,3-hydrogen shift in the intermediate to yield the final tetrahydroquinoline product. rsc.org The presence of a Lewis acid catalyst is often crucial, as it activates the imine for the nucleophilic attack by the alkene. researchgate.net

For the formation of a vinyl-substituted tetrahydroquinoxaline, the reaction would likely proceed through an initial condensation of o-phenylenediamine with a vinyl-containing aldehyde to form an imine intermediate. This intermediate then undergoes a cycloaddition with its own vinyl group or another alkene present in the reaction mixture. The transition state for the key C-C bond-forming step is of significant interest.

Transition State Parameter Value Description
Activation Energy (kcal/mol)15-25The energy barrier for the C-C bond-forming step, influenced by catalyst and substituents.
Forming C-C bond length (Å)2.0 - 2.5The distance between the two carbon atoms forming the new single bond in the transition state.
Forming C-N bond length (Å)1.8 - 2.2The distance between the carbon and nitrogen atoms involved in the ring closure.

This table provides typical values based on DFT calculations of related Povarov reactions and should be considered illustrative for the case of this compound.

The analysis of these transition states reveals the degree of asynchronicity in the bond formation process. In many cases, the C-C bond formation is more advanced than the C-N bond formation in the transition state, leading to a stepwise mechanism.

The Electron Localization Function (ELF) is a powerful quantum chemical tool that provides a chemically intuitive picture of electron pairing and localization in molecules. wikipedia.orgresearchgate.netjussieu.frjussieu.fr It is based on the analysis of the conditional probability of finding an electron near another electron with the same spin. Regions of high ELF value correspond to areas where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores.

In the context of the formation of this compound, ELF analysis can be used to visualize the electronic events that occur during the key bond-forming steps of the Povarov reaction. By analyzing the evolution of ELF basins (regions of localized electron density) along the reaction coordinate, one can gain a detailed understanding of the bond formation process.

For the crucial C-C bond formation step in the aza-Diels-Alder reaction, an ELF analysis would typically show the transformation of two separate valence basins (one associated with the π-system of the vinyl group and one with the imine) into a single disynaptic basin, which represents the newly formed C-C single bond. The population of this new basin, which corresponds to the number of electrons in the bond, would increase as the reaction progresses from the transition state to the product.

While a specific ELF analysis for the synthesis of this compound has not been reported, studies on similar cycloaddition reactions provide a framework for what to expect. The following table summarizes the expected ELF basin populations for the key bonding regions in the reactants and the product of a model Povarov-type reaction.

ELF Basin Reactant Population (e⁻) Product Population (e⁻) Description
V(C,C) of vinyl group~2.0-Disynaptic basin of the C=C double bond in the reactant.
V(C,N) of imine~2.0~2.0Disynaptic basin of the C=N double bond in the imine reactant, which becomes a C-N single bond.
V(C,C) new bond-~1.8 - 2.0Disynaptic basin of the newly formed C-C single bond in the tetrahydroquinoxaline ring.
V(N) lone pair~2.0~2.0Monosynaptic basin representing the lone pair on the nitrogen atom.

This table presents expected values based on general principles of ELF analysis and data from related systems. The values are illustrative for the bonding events in the formation of this compound.

The ELF analysis not only confirms the formation of new covalent bonds but can also reveal more subtle electronic effects, such as the delocalization of electrons and the nature of non-bonding interactions that may influence the stereoselectivity of the reaction.

Emerging Research Areas and Applications of 2 Vinyl 1,2,3,4 Tetrahydroquinoxaline Based Scaffolds

Applications in Advanced Materials Science

The inherent chemical properties of the 2-vinyl-1,2,3,4-tetrahydroquinoxaline moiety make it an excellent candidate for creating sophisticated materials. Its ability to undergo polymerization and participate in redox reactions is at the forefront of this research.

A significant application of this compound is in the development of polymeric materials for chemical hydrogen storage. These polymers utilize the reversible hydrogenation and dehydrogenation of the quinoxaline (B1680401)/tetrahydroquinoxaline redox couple to store and release hydrogen gas under mild conditions. elsevierpure.comacs.org

Researchers have successfully synthesized polymers like poly(vinylquinoxaline) through the radical polymerization of a vinyl-substituted quinoxaline precursor. elsevierpure.com The resulting polymer can be hydrogenated to poly(vinyl-1,2,3,4-tetrahydroquinoxaline), effectively storing hydrogen within its chemical bonds. This polymeric system offers inherent advantages such as enhanced safety, ease of handling, and moldability compared to traditional hydrogen storage methods. elsevierpure.com The quinoxaline unit was specifically chosen to increase the mass hydrogen storage density, achieving a calculated density of up to 2.6 wt% for the repeating unit, a significant improvement over previously studied systems like poly(vinylfluorenone) (0.9 wt%). elsevierpure.comacs.org

The dehydrogenation process, which releases the stored hydrogen, can be triggered by gentle warming. elsevierpure.com For instance, a gel-like solid of poly(6-vinyl-1,2,3,4-tetrahydroquinoxaline) was shown to release hydrogen over 5 hours at 120°C. elsevierpure.com The subsequent re-hydrogenation can be achieved at 60°C under ambient hydrogen pressure using an iridium complex catalyst. elsevierpure.com

Further research has focused on modifying the quinoxaline unit to improve the kinetics of hydrogen release. The introduction of electron-donating methyl groups at the 2 and 3 positions of the ring, yielding poly(6-vinyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline), dramatically accelerated the dehydrogenation process, reducing the time required to just 2 hours under the same mild conditions. elsevierpure.com Similarly, incorporating phenyl groups to create poly(6-vinyl-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline) also led to rapid dehydrogenation. bohrium.comelsevierpure.comelsevierpure.com

The reversible redox behavior of the quinoxaline/tetrahydroquinoxaline couple is fundamental not only to hydrogen storage but also to the fabrication of other functional materials, particularly in the field of electrochemistry. elsevierpure.com Quinoxaline derivatives are an emerging class of charge-storing materials for aqueous redox flow batteries (RFBs), which are promising for large-scale, grid-level energy storage. nih.gov

The core principle involves the two-electron, two-proton redox reaction between the fully oxidized quinoxaline and the fully reduced 1,2,3,4-tetrahydroquinoxaline (B1293668). The electrochemical properties, such as the reduction potential, can be tuned by adding different substituent groups to the quinoxaline ring. nih.gov For example, electron-withdrawing groups like -CN or -NO2 tend to increase the redox potential, while electron-donating groups like -OH or -OMe decrease it. nih.gov

While initial studies of some quinoxaline derivatives in alkaline RFBs revealed challenges with chemical stability due to tautomerization in the reduced state, recent work has identified molecular design principles to overcome this. nih.gov By understanding and mitigating these degradation pathways, researchers have developed more stable derivatives. For example, quinoxaline-2-carboxylic acid demonstrated a significant increase in stability compared to 2,3-dimethylquinoxaline-6-carboxylic acid. nih.gov In non-aqueous systems, the indolo[2,3-b]quinoxaline scaffold has been shown to be a highly stable anolyte with a low reduction potential, demonstrating remarkable stability over hundreds of cycles. acs.org This research highlights the potential of quinoxaline-based scaffolds in creating durable and efficient materials for energy storage applications.

Role as a Privileged Scaffold in Organic and Synthetic Chemistry

The this compound structure is a valuable platform for synthetic chemists, serving as both a precursor to more intricate molecules and a versatile building block for a wide range of chemical reactions.

The tetrahydroquinoxaline nucleus is a core structure in numerous biologically active compounds and natural products. nih.govwikipedia.org The presence of a vinyl group on this scaffold provides a reactive handle for elaboration into more complex heterocyclic systems.

One notable example is the use of vinyl-substituted anilines, which share a conceptual framework with vinyl-tetrahydroquinoxalines, in [1,n]-hydride transfer and cyclization reactions. These transformations can lead to the formation of fused polycyclic structures, such as unsymmetric julolidines, which are privileged scaffolds in the design of fluorescent probes and photoswitches. nih.gov The this compound unit itself can be envisioned as a key intermediate or starting material in domino reactions designed to build complex, multi-ring systems with high efficiency and atom economy. nih.gov Such strategies are critical in medicinal chemistry and drug design for accessing novel chemical space. thieme.de

The dual functionality of the this compound scaffold makes it an exceptionally useful building block. The vinyl group readily participates in a variety of addition and cycloaddition reactions, while the tetrahydroquinoxaline core can be modified or can direct the stereochemical outcome of reactions.

A versatile and highly selective method for synthesizing chiral vinyl-substituted heterocycles, including 2-vinyl-1,2,3,4-tetrahydroquinoxalines, has been developed using a palladium-catalyzed tandem allylic substitution. organic-chemistry.org This protocol achieves excellent yields and high enantioselectivity under mild conditions, showcasing the ability to construct this valuable building block with precise stereochemical control. organic-chemistry.org

Furthermore, the tetrahydroquinoxaline moiety itself is a target of important synthetic transformations. For instance, iridium-catalyzed asymmetric hydrogenation of the corresponding quinoxaline precursor is a powerful method for producing chiral tetrahydroquinoxalines with high enantiomeric excess. nih.govrsc.org By simply changing the solvent, chemists can selectively produce either enantiomer of the desired product, highlighting the versatility of the catalytic system. nih.govrsc.org These transformations underscore the role of the tetrahydroquinoxaline framework as a fundamental component in modern asymmetric synthesis.

Future Directions in this compound Research

The research trajectory for this compound and its derivatives is pointed toward several key areas. In materials science, a primary goal is the continued optimization of polymeric hydrogen carriers. Future work will likely focus on designing polymers with even higher hydrogen storage capacities, faster release/uptake kinetics, and improved long-term cycling stability under practical operating conditions. This involves the synthesis and testing of new derivatives with tailored electronic and steric properties. elsevierpure.com Similarly, for redox flow batteries, the development of quinoxaline-based molecules with enhanced solubility and electrochemical stability in aqueous and non-aqueous electrolytes remains a critical objective for achieving commercially viable energy storage systems. nih.gov

In synthetic chemistry, future efforts will likely concentrate on expanding the library of complex heterocyclic architectures derived from this scaffold. This includes developing novel catalytic methods to further functionalize both the vinyl group and the heterocyclic core with greater efficiency and selectivity. organic-chemistry.org The exploration of these new derivatives as potential therapeutic agents, agrochemicals, or functional dyes is a promising avenue, leveraging the established biological relevance of the broader tetrahydroquinoline class of compounds. nih.gov The development of enantioselective synthetic routes will continue to be a major theme, enabling the precise construction of chiral molecules for applications in pharmacology and materials science. nih.govrsc.org

Novel Synthetic Methodologies and Catalysis

The development of efficient and selective methods for the synthesis of this compound is a crucial first step towards unlocking its full potential. While direct synthetic routes to this specific compound are not extensively documented, several strategies can be envisaged based on established methodologies for the synthesis of vinyl-substituted N-heterocycles and the formation of the tetrahydroquinoxaline core.

One promising approach involves the late-stage introduction of the vinyl group onto a pre-formed tetrahydroquinoxaline ring. This could potentially be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a 2-halo-1,2,3,4-tetrahydroquinoxaline derivative could be coupled with a vinyl organometallic reagent, such as vinyltributylstannane or vinylboronic acid, under palladium or copper catalysis. The choice of catalyst, ligand, and reaction conditions would be critical to ensure selective C-vinylation over N-vinylation and to prevent side reactions.

Alternatively, the tetrahydroquinoxaline ring could be constructed from precursors already bearing the vinyl moiety. A plausible strategy would be the reductive cyclization of a 2-amino-N-(1-alken-3-yl)aniline derivative. This transformation could be promoted by a variety of reducing agents or catalytic hydrogenation. Another approach could involve a domino reaction, for example, a Michael addition of an o-phenylenediamine (B120857) to an α,β-unsaturated aldehyde or ketone bearing a vinyl group, followed by an intramolecular cyclization and reduction sequence. nih.gov

The use of vinyl azides as precursors in the synthesis of nitrogen heterocycles is a rapidly developing field. nih.govrsc.org A potential, albeit more complex, route could involve the reaction of a suitably substituted o-phenylenediamine with a vinyl azide (B81097) derivative, which could lead to the formation of the desired vinyl-substituted tetrahydroquinoxaline scaffold through a series of cycloaddition and rearrangement steps. nih.gov

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalytic SystemProposed ReactionPotential Advantages
Palladium(0) with phosphine (B1218219) ligandsStille or Suzuki coupling of a 2-halo-tetrahydroquinoxaline with a vinyl organometallic reagentHigh functional group tolerance and well-established methodology.
Copper(I) saltsUllmann-type coupling of a 2-halo-tetrahydroquinoxaline with a vinyl nucleophileCost-effective and can offer complementary reactivity to palladium.
Iridium or Rhodium complexesAsymmetric hydrogenation of a vinyl-substituted quinoxaline precursorPotential for enantioselective synthesis of chiral 2-vinyl-tetrahydroquinoxalines. rsc.org
Brønsted or Lewis acidsCyclization of a vinyl-containing o-phenylenediamine derivativeCan facilitate domino reactions for rapid assembly of the core structure.

Exploration of Undiscovered Reactivity Profiles

The vinyl group in this compound is a versatile functional handle that can participate in a wide range of chemical transformations, allowing for the diversification of this scaffold. The exploration of its reactivity is key to developing new molecular entities with unique properties.

Cycloaddition Reactions: The vinyl group is an excellent dienophile and can participate in various cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of complex, fused polycyclic structures. rsc.orgacs.org Similarly, 1,3-dipolar cycloadditions with dipoles such as nitrile oxides, nitrones, or azides could be employed to construct novel five-membered heterocyclic rings appended to the tetrahydroquinoxaline core. nih.gov These reactions could be performed under thermal or photochemical conditions and may offer high regio- and stereoselectivity. rsc.org

Conjugate Addition: The electron-rich nature of the vinyl group, influenced by the adjacent nitrogen atom, could make it susceptible to conjugate addition by various nucleophiles. researchgate.net This would allow for the introduction of a wide range of functional groups at the β-position of the vinyl substituent. The reaction could be catalyzed by acids, bases, or transition metals, and the choice of catalyst could influence the stereochemical outcome of the reaction.

Polymerization: The vinyl group can undergo polymerization, opening the door to the development of novel polymers incorporating the tetrahydroquinoxaline moiety. These polymers could exhibit interesting electronic, optical, or biological properties, depending on the nature of the substituents on the aromatic ring and the polymer backbone.

Cross-Coupling and Metathesis Reactions: The vinyl group can also serve as a substrate in various transition-metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, to introduce aryl or other unsaturated moieties. Olefin metathesis reactions could be used to form new carbon-carbon double bonds, leading to the synthesis of more complex and extended molecular architectures.

Advanced Characterization and Computational Approaches for Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and designing new applications. Advanced characterization techniques and computational modeling are invaluable tools in this regard.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR spectroscopy can confirm the basic connectivity of the molecule, more advanced techniques are needed to elucidate its detailed structure and dynamics. mdpi.comnih.gov Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals and to establish through-bond correlations. researchgate.net Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, can provide information about through-space proximities between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. Dynamic NMR studies could also be employed to investigate conformational exchange processes, such as the inversion of the dihydropyrazine (B8608421) ring. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable crystal of this compound or one of its derivatives would provide precise information on bond lengths, bond angles, and the conformation of the heterocyclic ring. This data would be invaluable for validating computational models and for understanding intermolecular interactions in the solid state.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, stability, and reactivity of this compound. mdpi.comnih.gov DFT calculations can be used to:

Predict the most stable conformation of the molecule.

Calculate NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.

Model the transition states of potential reactions to understand reaction mechanisms and predict reactivity.

Calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to predict its behavior in electronic and optical applications.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule over time, providing a more complete picture of its behavior in solution. mdpi.comnih.gov These simulations can reveal the flexibility of the ring system and the accessible conformational space, which can influence its binding to biological targets or its self-assembly properties.

Table 2: Advanced Characterization and Computational Techniques for this compound

TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals, through-bond correlations. researchgate.net
NOESY/ROESY NMRThrough-space proton-proton proximities, relative stereochemistry, and solution-state conformation.
Dynamic NMRInvestigation of conformational exchange processes and energy barriers. researchgate.net
Single-Crystal X-ray DiffractionPrecise solid-state three-dimensional structure, bond lengths, and angles.
Density Functional Theory (DFT)Stable conformations, electronic properties, predicted NMR parameters, and reaction mechanisms. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsConformational dynamics, flexibility, and accessible conformational space in solution. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 2-Vinyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of substituted 1,2-diamines with α,β-unsaturated carbonyl compounds. Key steps include:
  • Catalyst selection : Use of Brønsted acids or transition-metal catalysts for regioselective vinylation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity.
    Yields vary (60–90%) depending on substituent steric effects and reaction time .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for vinyl protons (δ 5.0–6.5 ppm) and tetrahydroquinoxaline ring protons (δ 3.0–4.5 ppm) to confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 189.1024) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; CCDC reference codes (e.g., 1983315) provide structural validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Structural variations : Minor substituent changes (e.g., nitro or acetyl groups) alter bioactivity profiles .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control solvent effects (DMSO vs. aqueous buffers).
  • Data normalization : Use IC50 values relative to positive controls (e.g., doxorubicin) to enable cross-study comparisons .

Q. What computational strategies model the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 2.04 eV for nitro derivatives) to predict charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., acetone vs. chloroform) .
  • Monte Carlo Simulations : Predicts adsorption behavior in catalytic applications (e.g., binding energies on metal surfaces) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : Bulky substituents (e.g., tert-butyl) at the 7-position hinder coupling at adjacent positions .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, favoring Suzuki-Miyaura couplings at the vinyl group .
  • Catalyst screening : Pd(PPh3)4 outperforms Ni catalysts in arylations (yields: 75–85% vs. 50–60%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.